Halcinonide
Vue d'ensemble
Description
L’halcinonide est un corticostéroïde de forte puissance utilisé principalement pour la gestion et le soulagement symptomatique des manifestations inflammatoires et prurigineuses des dermatoses corticostéroïdes-répondantes. Il est disponible sous forme topique, comme les crèmes et les pommades, et est commercialisé sous le nom de marque Halog .
Applications De Recherche Scientifique
L’halcinonide a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études de synthèse et de réactions des corticostéroïdes.
Biologie : Étudié pour ses effets sur les processus cellulaires et l’expression génique.
Industrie : Utilisé dans la formulation de médicaments topiques et de crèmes.
Mécanisme D'action
Le mécanisme d’action précis de l’halcinonide n’est pas entièrement compris. On sait qu’il possède des propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices.
Analyse Biochimique
Biochemical Properties
Halcinonide exerts its effects by interacting with various biomolecules. It possesses anti-inflammatory, antipruritic, and vasoconstrictive actions . The precise mechanism of action of topical corticosteroids like this compound is unclear . It has been found that this compound activates myelin basic protein (MBP) expression via smoothened receptor activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It has been found to activate MBP expression, suggesting a potential role in the treatment of multiple sclerosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It possesses anti-inflammatory, antipruritic, and vasoconstrictive actions . The precise mechanism of action of this compound is unclear, but it is known to activate MBP expression via smoothened receptor activation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation de l’halcinonide implique plusieurs étapes, notamment des réactions de chloration et de fluoration. Le composé intermédiaire est synthétisé par chloration d’un composé précurseur à l’aide de chlorure de sulfonyle d’hydrocarbure aromatique, tel que le chlorure de benzènesulfonyle, le chlorure de p-toluènesulfonyle ou le chlorure de p-chlorobenzènesulfonyle. Ceci est suivi d’une réaction de fluoration à l’aide d’acide fluorhydrique .
Méthodes de production industrielle
La production industrielle de l’this compound est conçue pour être efficace, verte et respectueuse de l’environnement. Le processus minimise la production d’eaux usées, raccourcit la période de production et améliore le rendement. Le produit final a un niveau de pureté élevé, avec une teneur en HPLC supérieure à 99,0 % et une impureté inférieure à 0,10 % .
Analyse Des Réactions Chimiques
Types de réactions
L’halcinonide subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools.
Comparaison Avec Des Composés Similaires
L’halcinonide est souvent comparé à d’autres corticostéroïdes tels que le propionate de clobétasol et le valérate de bétaméthasone. Le propionate de clobétasol présente une efficacité pharmacologique supérieure dans le traitement du psoriasis par rapport à l’this compound . D’autres composés similaires comprennent :
- Propionate de clobétasol
- Valérate de bétaméthasone
- Dexaméthasone
- Méthylprednisolone
L’this compound est unique en raison de sa structure moléculaire spécifique et de sa forte puissance en tant que corticostéroïde .
Activité Biologique
Halcinonide, a potent topical corticosteroid, is primarily used in dermatological treatments for conditions such as psoriasis and eczema. Its biological activity encompasses a range of effects on inflammation, immune response, and cellular proliferation. This article reviews the biological activity of this compound, supported by various studies and analyses.
This compound exerts its effects through several mechanisms:
- Glucocorticoid Receptor Agonism : this compound acts as an agonist at the glucocorticoid receptor (GR), leading to anti-inflammatory effects. It has been identified as a Smoothened (Smo) agonist, which activates Hedgehog signaling pathways involved in tissue regeneration and cellular proliferation .
- Antiinflammatory Properties : It demonstrates significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and mediators .
- Immunosuppressive Effects : this compound has shown thymolytic potency and antigranuloma activity in animal studies, indicating its ability to suppress immune responses .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its absorption and excretion:
- Half-Life : The half-life for this compound is approximately 1.8 days, with excretion occurring through urine and feces .
- Topical Application : When applied topically, this compound shows high potency, often requiring lower doses compared to other corticosteroids like hydrocortisone .
Case Studies
Several clinical studies have demonstrated the efficacy of this compound in treating skin conditions:
-
Psoriasis Treatment : A study involving 25 patients with psoriasis showed that this compound 0.1% cream applied twice daily for 28 days significantly reduced the severity of dermatoses. Nearly 47% of patients achieved complete or near-complete clearance of their skin condition .
Patient Baseline Severity Treatment Duration Outcome 1 Severe 28 days Almost clear 2 Severe 28 days Almost clear 3 Moderate 28 days Complete clearance - Comparison with Triamcinolone : In a comparative study, this compound was found to provide earlier relief of symptoms and required a shorter duration of therapy compared to triamcinolone .
Safety Profile
This compound has a favorable safety profile:
- Irritation and Sensitization : Studies indicate that this compound does not produce primary irritation or contact sensitization upon topical application .
- Electrolyte Balance : It exhibits minimal sodium retention and only slight potassium excretion, making it safer for long-term use compared to other corticosteroids .
Advanced Formulations
Recent research has explored the encapsulation of this compound in lipid nanoparticles to enhance its efficacy while reducing systemic toxicity:
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNGPZZQDCDFT-JNQJZLCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045375 | |
Record name | Halcinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of action of topical corticosteroids is unclear. However they possess anti-inflammatory, antipruritic, and vasoconstrictive actions. New research indicates that halcinonide activates MBP (myelin basic protein) expression via smoothened receptor activation. This finding suggests that halcinonide could be used in the treatment of multiple sclerosis therapy as an alternative to Dexamethasone or Methylprednisolone. | |
Record name | Halcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3093-35-4 | |
Record name | Halcinonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3093-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halcinonide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003093354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Halcinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halcinonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALCINONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI86V6QNEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
276-277 | |
Record name | Halcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.